Lauroyl Arginine Hydrochloride

food preservation minimum inhibitory concentration spoilage bacteria

Traditional organic acid preservatives (sorbate, benzoate) lose antimicrobial activity above pH 5.5, compromising shelf-life in neutral-pH foods and cosmetics. Lauroyl Arginine Hydrochloride is a GRAS-designated cationic surfactant preservative that maintains or enhances efficacy across pH 3-7. It undergoes rapid in vivo hydrolysis to the dietary components lauric acid and L-arginine, supporting clean-label formulation. Compatible with thermal processing (UHT, pasteurization) and synergistic with organic acid salts for reduced total preservative loading.

Molecular Formula C18H37ClN4O3
Molecular Weight 393 g/mol
CAS No. 181434-85-5
Cat. No. B129073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl Arginine Hydrochloride
CAS181434-85-5
Synonyms(S)-2-Dodecanamido-5-guanidinopentanoic Acid Hydrochloride
Molecular FormulaC18H37ClN4O3
Molecular Weight393 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1
InChIKeyKXPNNVVJPXCUQN-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl Arginine Hydrochloride Overview


Lauroyl Arginine Hydrochloride, also known as ethyl lauroyl arginate hydrochloride (LAE) or lauric arginate, is a cationic surfactant derived from the naturally occurring food components lauric acid and L-arginine [1]. It functions as a broad-spectrum antimicrobial preservative with demonstrated activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds [2]. The compound is classified as Generally Recognized As Safe (GRAS) by the U.S. FDA for use at levels up to 200 ppm in specified food products, and is authorized as food additive E-243 in the European Union up to 225 ppm [1]. Its mechanism of action involves disruption of microbial cell membranes and cytoplasmic structures without causing cell lysis under typical use conditions [2].

Cationic surfactant preservative; mechanism distinct from weak organic acids
Retains antimicrobial activity at neutral-to-alkaline pH (pH 3–7 stability)
Broad-spectrum preservation at low ppm use concentrations
GRAS (U.S.) and E-243 (EU) authorized with category-specific limits

Lauroyl Arginine Hydrochloride: Substitution Risks


Generic substitution among food and cosmetic preservatives fails because critical performance parameters—including minimum inhibitory concentration (MIC) magnitude, pH-activity dependence, metabolic fate, and synergistic compatibility—vary dramatically across chemical classes. Lauroyl Arginine Hydrochloride is a cationic surfactant preservative, whereas the most common alternative preservatives are weak organic acids (sorbic acid, benzoic acid, and their salts). This fundamental mechanistic divergence produces opposing pH-activity profiles: LAE retains or even increases antimicrobial efficacy at higher pH, while organic acid preservatives lose activity as pH rises above their pKa [1]. Furthermore, LAE undergoes rapid in vivo hydrolysis to the naturally occurring dietary components lauric acid and arginine [2], a metabolic pathway distinct from that of synthetic preservatives which may accumulate or require hepatic conjugation for elimination. Substituting LAE with an organic acid preservative without reformulation would therefore compromise microbial control at neutral-to-alkaline pH ranges and alter the product's toxicological and regulatory profile.

pH-activity profile mismatch
LAE maintains or increases efficacy at higher pH; organic acid activity declines sharply above pKa, limiting neutral-pH use.
Metabolic pathway divergence
LAE hydrolyzes to dietary lauric acid and arginine; organic acids require hepatic conjugation or β-oxidation, altering toxicological profile.
Regulatory and sensory profile shift
GRAS/E-243 clearances are substance-specific; substituting with benzoate/sorbate changes permitted categories, use levels, and taste impact.

Lauroyl Arginine Hydrochloride: Comparative Evidence


MIC Comparison vs. Potassium Sorbate

In a direct head-to-head comparison using food spoilage microorganisms isolated from pickled mustard tubers, Lauroyl Arginine Hydrochloride (LAE) demonstrated substantially lower MIC values than potassium sorbate (PS), a widely used organic acid preservative. The study tested both preservatives under identical pH conditions across three spoilage strains. LAE's MIC advantage was consistent across all three organisms, with the magnitude of difference being largest for Penicillium janthinellum [1]. This quantitative difference reflects LAE's fundamentally distinct cationic surfactant mechanism versus PS's pH-dependent weak acid mechanism.

MIC vs. Potassium Sorbate
Head-to-head
LAE: 16–32 mg/L; PS: 256–1024 mg/L (reported 8–32× lower)
Supports lower use-concentration preservation
Checkerboard assay; 3 spoilage isolates
food preservation minimum inhibitory concentration spoilage bacteria

pH-Activity Profiles vs. Potassium Sorbate

The pH-dependence of antimicrobial activity diverges fundamentally between LAE and potassium sorbate. In the same direct head-to-head study, potassium sorbate exhibited a strong positive correlation between antimicrobial activity and acidity—its efficacy declined markedly as pH increased. In contrast, LAE demonstrated the opposite behavior: its antimicrobial activity was maintained or enhanced at higher pH values [1]. This finding is corroborated by independent data showing LAE maintains chemical stability and antimicrobial activity across the pH 3–7 range [2].

pH-Dependent Activity
Head-to-head
LAE activity negatively correlated with acidity; PS positively correlated (declines above pKa)
May enable neutral-to-alkaline pH preservation
Tested on V. halodenitrificans, P. stutzeri, P. janthinellum
pH stability food preservative antimicrobial activity

Synergistic Preservation with Potassium Sorbate

LAE and potassium sorbate, when used in combination, exhibit additive or synergistic antimicrobial effects that exceed the performance of either preservative alone. In packaged pickled mustard tubers, the LAE-PS combination achieved microbial proliferation reduction of 1–2 orders of magnitude compared to untreated controls [1]. This combination approach is protected by patent claims covering LAE combined with potassium sorbate, sodium sorbate, or sorbic acid at weight ratios ranging from 1:50 to 50:1 [2].

Synergy with Sorbate
Head-to-head
LAE + PS: 1–2 log CFU reduction vs. untreated in food matrix
Supports combination preservative strategies
Pickled mustard tubers; patented ratios
synergistic preservation combination preservatives food safety

Rapid Hydrolysis to Natural Dietary Components

LAE undergoes rapid metabolic hydrolysis to naturally occurring dietary components, a pathway not shared by synthetic organic acid preservatives. In human plasma incubation studies, LAE was hydrolyzed to lauroyl arginine (LAS) to the extent of approximately 50% within 4 hours [1]. The ultimate metabolic products are lauric acid and L-arginine, both of which are endogenous or routinely consumed dietary constituents [2]. In contrast, benzoate preservatives require glycine conjugation for elimination, while sorbates undergo β-oxidation as xenobiotic fatty acids.

Metabolic Hydrolysis
Class-level inference
~50% hydrolysis to lauroyl arginine in 4 h (human plasma in vitro)
Hydrolyzes to natural dietary constituents
Comparator class requires hepatic conjugation
toxicology metabolism pharmacokinetics

Broad-Spectrum MIC Against Food-Borne Pathogens

LAE demonstrates consistent low MIC values across a broad spectrum of microorganisms including Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds. A review of published MIC data identifies an effective concentration range of 4–100 ppm against a wide variety of food-borne pathogens [1]. Specific MIC values from primary studies include: Salmonella typhimurium 32 μg/mL, Staphylococcus aureus 8 μg/mL [2]; Listeria monocytogenes 10 μg/mL [3] to 32 μg/mL [4]; Escherichia coli 64 μg/mL [4]; and Saccharomyces cerevisiae 35 μg/mL [1].

Broad-Spectrum MIC Range
Cross-study comparable
4–100 ppm across Gram-positive, Gram-negative, yeasts, molds
Supports single-agent broad-spectrum preservation
Multiple organisms; broth/agar dilution assays
antimicrobial spectrum MIC food safety

GRAS and E-243 Regulatory Authorization

LAE possesses regulatory clearances that are quantitatively defined and product-category specific, which is not the case for all alternative preservatives. In the United States, LAE is classified as GRAS (GRN 000164) for use at levels up to 200 ppm in specified food products including meat, poultry, and cheese [1]. In the European Union, it is authorized as food additive E-243 at levels up to 225 ppm [1][2]. These regulatory thresholds represent the maximum approved concentrations, not merely recommended use levels. The EFSA has established an Acceptable Daily Intake (ADI) of 0.5 mg/kg body weight [3].

Regulatory Authorization
Specification review
GRAS (U.S.) ≤200 ppm; E-243 (EU) ≤225 ppm; ADI 0.5 mg/kg bw
Category-specific regulatory clearance
FDA/EFSA approvals; food additive legislation
regulatory compliance GRAS food additive

Lauroyl Arginine Hydrochloride: Application Scenarios


Neutral to Slightly Alkaline Food Preservation

LAE is the preferred preservative for food products with pH values above 5.5 where traditional organic acid preservatives such as potassium sorbate and sodium benzoate lose efficacy. As demonstrated in direct comparative testing, potassium sorbate exhibits a positive correlation between antimicrobial activity and acidity, with potency declining as pH increases, whereas LAE maintains or enhances activity at higher pH values [1]. LAE remains chemically stable and antimicrobially active across the pH 3–7 range [2]. Application scenarios include neutral-pH ready-to-eat meals, dairy products, meat and poultry items, and plant-based protein formulations where acidification would negatively impact flavor, texture, or consumer acceptance.

Clean-Label Preservation with Natural Metabolites

LAE addresses clean-label formulation requirements through its unique metabolic pathway: in vivo hydrolysis to the naturally occurring dietary components lauric acid and L-arginine. Human pharmacokinetic studies demonstrate approximately 50% hydrolysis in plasma within 4 hours [3], with complete conversion to endogenous or dietary constituents. This metabolic fate contrasts with synthetic organic acid preservatives that require hepatic conjugation (benzoates) or undergo xenobiotic metabolism (sorbates) [4]. Applications include premium-positioned foods and cosmetics where ingredient transparency and 'recognizable' metabolic pathways support marketing claims and regulatory acceptance.

Synergistic Systems with Potassium Sorbate

Procurement of LAE enables formulation of patented synergistic preservative combinations that reduce total preservative loading while enhancing antimicrobial efficacy. Direct food matrix testing demonstrates that LAE combined with potassium sorbate achieves 1–2 log reductions in microbial proliferation in packaged pickled mustard tubers [1]. Patent claims protect LAE combinations with potassium sorbate, sodium sorbate, or sorbic acid at weight ratios from 1:50 to 50:1 [5]. Additional synergistic partners identified in the literature include organic acid salts (lactates, diacetates, citrates) and natural antimicrobials such as carvacrol [6]. This scenario applies to complex food and cosmetic matrices where single-preservative systems fail to achieve target shelf-life requirements.

Post-Thermal Microbial Control for Processed Foods

LAE is compatible with standard thermal processing operations in the food sector, including UHT treatment, pasteurization, and cooking processes [2]. This compatibility, combined with LAE's low MIC values against heat-resistant spore-forming bacteria such as Bacillus cereus [4], positions LAE as an effective post-thermal treatment preservative. Application scenarios include processed meat and poultry products, dairy-based beverages, retorted ready-to-eat meals, and thermally processed sauces where surviving spore-formers or post-processing contamination pose shelf-life risks.

Application
Selection Property
Validation Focus
Neutral-pH food preservation
pH-independent antimicrobial activity
Activity verification at target product pH
Clean-label preservation
Hydrolysis to natural dietary components
Hydrolysis kinetics and residue analysis
Synergistic sorbate systems
Additive/synergistic compatibility with sorbate
Log reduction in target food matrix
Post-thermal microbial control
Thermal stability and spore-former efficacy
Post-process challenge testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauroyl Arginine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.